Enzymatic Cleavage Selectivity: Cathepsin L-Preferential Kinetics vs. Rapid Pan-Cathepsin Cleavage of VC Linkers
MC-Gly-Gly-Phe-Gly-OH (as the GGFG motif) exhibits a distinct, time-resolved cleavage profile by lysosomal cathepsins compared to the widely used Val-Cit (VC) linker. While VC linkers are rapidly cleaved by both cathepsin B and L, achieving near-complete payload release within 0.5 hours, the GGFG linker is preferentially cleaved by cathepsin L, leading to the gradual and complete release of its conjugated payload (DXd) over 72 hours, with negligible cleavage by cathepsin B [1]. This differential protease sensitivity is a key design feature for achieving a controlled intratumoral drug release profile.
| Evidence Dimension | Enzymatic Cleavage Rate and Selectivity (Payload Release) |
|---|---|
| Target Compound Data | Approximately 100% of DXd payload released from TS-GGFG-DXd conjugate after 72 hours by cathepsin L; minimal cleavage by cathepsin B. |
| Comparator Or Baseline | TS-vcMMAE (Val-Cit linker) released approximately 100% of MMAE payload after 0.5 hours by both cathepsin B and L. |
| Quantified Difference | GGFG linker cleavage is ~144-fold slower (72 h vs. 0.5 h) and is cathepsin L-selective, whereas the VC linker is rapidly cleaved by both proteases. |
| Conditions | In vitro cleavage assay using recombinant human cathepsin B and cathepsin L at pH 4.5-5.5. |
Why This Matters
This selectivity and slower release kinetics minimize the risk of premature, systemic payload release and optimize for the protease expression profile of the tumor lysosome, directly impacting the therapeutic window of the ADC.
- [1] PMC (PubMed Central). Figure 2 from Genomic DNA damage and DAMPs upregulation in tumor cells with drug treatment. 2023. PMC10269389. View Source
